4-Fluorobenzylamine hydrobromide chemical structure and properties
4-Fluorobenzylamine hydrobromide chemical structure and properties
Technical Whitepaper: 4-Fluorobenzylamine Hydrobromide
CAS: 2270172-94-4 (Salt) | Formula:
Executive Summary
4-Fluorobenzylamine hydrobromide (4-FBz[1]·HBr) is a high-purity organic ammonium halide salt critical to two distinct high-value sectors: next-generation photovoltaics and medicinal chemistry. In material science, it functions as a bulky organic cation for surface passivation in perovskite solar cells (PSCs), significantly enhancing moisture stability via the hydrophobic fluorine substituent. In drug discovery, it serves as a bioisosteric building block, introducing the metabolically stable 4-fluorobenzyl pharmacophore into neurological and anti-inflammatory candidates.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and application mechanisms, grounded in self-validating experimental logic.
Chemical Identity & Physicochemical Profile
The fluorination at the para position of the benzene ring imparts unique electronic and steric properties compared to the non-fluorinated benzylamine. The hydrobromide salt form is preferred in specific catalytic and material applications due to its compatibility with bromide-rich lattices (e.g.,
Table 1: Physicochemical Specifications
| Property | Value / Description | Experimental Relevance |
| CAS (Salt) | 2270172-94-4 | Specific to HBr form; distinct from HCl (659-41-6). |
| CAS (Free Base) | 140-75-0 | Precursor for salt formation. |
| Molecular Weight | 206.06 g/mol | Stoichiometric calculation for perovskite precursor solutions. |
| Appearance | White to light yellow crystalline powder | Color indicates oxidation; yellowing suggests free amine degradation. |
| Solubility | High: Water, DMSO, DMF, Alcohols | Critical for spin-coating formulations (DMF/DMSO). |
| Hygroscopicity | Moderate to High | Critical: Must be stored under Ar/ |
| Fluorine Effect | High Electronegativity ( | Increases hydrophobicity; lowers HOMO energy levels in materials. |
Synthesis & Purification Protocol
Methodology: The synthesis follows a "Protect-Deprotect-Salt Formation" logic to ensure high purity, avoiding the formation of secondary amines common in direct alkylation.
Stage 1: Gabriel Synthesis (Free Base Formation)
Rationale: Direct alkylation of ammonia with 4-fluorobenzyl bromide leads to poly-alkylation. The Gabriel synthesis uses potassium phthalimide to ensure primary amine exclusivity.
-
Nucleophilic Substitution: React 4-fluorobenzyl chloride with potassium phthalimide in DMF at 80°C.
-
Mechanism:[2]
attack by the phthalimide anion.
-
-
Hydrazinolysis: Treat the intermediate N-(4-fluorobenzyl)phthalimide with hydrazine hydrate in refluxing ethanol.
-
Observation: Formation of a white precipitate (phthalhydrazide) indicates reaction progress.
-
-
Extraction: Acidify to remove phthalhydrazide, then basify (NaOH) to release 4-fluorobenzylamine (free base). Extract with diethyl ether.[3]
Stage 2: Hydrobromide Salt Formation (Critical Step)
Rationale: Conversion to the HBr salt stabilizes the amine against oxidation and prepares it for perovskite lattice integration.
-
Dissolution: Dissolve the purified free base oil in anhydrous ethanol or diethyl ether at 0°C.
-
Acidification: Dropwise addition of concentrated hydrobromic acid (48% aq. or 33% in acetic acid) until pH < 3.
-
Control: Maintain temperature < 10°C to prevent discoloration.
-
-
Crystallization: Evaporate solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Diethyl Ether (1:3 ratio).
-
Drying: Vacuum dry at 60°C for 12 hours to remove lattice solvent.
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway ensuring primary amine selectivity and salt purity.
Applications in Material Science (Perovskites)
In the context of Perovskite Solar Cells (PSCs), 4-FBz·HBr is a large organic cation used for interface engineering. It addresses the "stability-efficiency" trade-off.
Mechanism of Action: Defect Passivation
The 4-fluorobenzylammonium cation (
-
Defect Healing: The ammonium headgroup (
) anchors into iodine/bromine vacancies (under-coordinated ) via hydrogen bonding. -
Moisture Barrier: The fluorinated benzene ring creates a hydrophobic "umbrella" over the perovskite surface, repelling water molecules.
-
Lattice Matching: The Bromide (
) anion from the salt prevents halide segregation when used in mixed-halide perovskites, unlike chloride salts which can induce phase separation.
Experimental Data: Efficiency Impact Based on comparative literature analysis of benzylamine vs. fluorobenzylamine additives.
| Parameter | Control Device | With 4-FBz·HBr Passivation | Mechanism |
| PCE (%) | ~20.1% | ~23.6% | Reduced non-radiative recombination. |
| Voc (V) | 1.08 V | 1.16 V | Suppression of surface trap states. |
| Stability (T80) | 400 hours | >1000 hours | Hydrophobic fluorine barrier. |
Passivation Logic Diagram
Figure 2: Mechanism of surface defect healing and hydrophobic shielding by 4-FBz cation.
Applications in Medicinal Chemistry
4-FBz·HBr acts as a robust source of the 4-fluorobenzylamine moiety.
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Substituting a hydrogen with fluorine at the para position blocks metabolic oxidation (P450 hydroxylation), significantly extending the half-life (
) of drug candidates. -
Lipophilicity: Fluorination increases the partition coefficient (
), facilitating blood-brain barrier (BBB) penetration, which is crucial for neuroactive drugs (e.g., MAO-B inhibitors).
Common Reaction: Reductive Amination
-
Protocol: 4-FBz·HBr + Aldehyde/Ketone
Secondary Amine. -
Note: The salt must be neutralized in situ with a base (Triethylamine or DIPEA) to liberate the nucleophilic amine.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation)
Storage Protocol (Self-Validating):
-
Atmosphere: Store under Argon or Nitrogen. (Validation: Material remains white; yellowing indicates moisture/oxidation).
-
Temperature: Ambient (15-25°C).
-
Incompatibility: Strong oxidizing agents.[4]
References
-
Nano-Micro Letters. (2024). Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. (Note: Mechanistic equivalent for cation behavior). Retrieved from [Link]
-
PV Magazine. (2024). Perovskite solar cell based on lead iodide treated with 4-fluorobenzylamine achieves 23.62% efficiency.[5] Retrieved from [Link]
-
PureSynth. (2025). 4-Fluorobenzylamine Hydrobromide Properties and Safety Data. Retrieved from [Link]
